molecular formula C10H10N2O B2426229 5-(o-Tolyl)oxazol-2-amine CAS No. 1260742-35-5

5-(o-Tolyl)oxazol-2-amine

Cat. No.: B2426229
CAS No.: 1260742-35-5
M. Wt: 174.203
InChI Key: ATWCGGDTTPWITQ-UHFFFAOYSA-N
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Description

5-(o-Tolyl)oxazol-2-amine is a heterocyclic compound featuring an oxazole ring substituted with an o-tolyl group at the 5-position and an amine group at the 2-position. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(o-Tolyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of o-toluidine with glyoxal in the presence of an acid catalyst, leading to the formation of the oxazole ring . Another approach involves the use of 2-bromoacetophenone and o-toluidine under basic conditions to form the desired oxazole derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-(o-Tolyl)oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or activation of biological pathways. This compound has been shown to modulate pathways involved in cell proliferation and apoptosis, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Uniqueness: 5-(o-Tolyl)oxazol-2-amine is unique due to the presence of the o-tolyl group, which enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This structural feature distinguishes it from other oxazole derivatives and contributes to its specific biological activities .

Properties

IUPAC Name

5-(2-methylphenyl)-1,3-oxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-4-2-3-5-8(7)9-6-12-10(11)13-9/h2-6H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWCGGDTTPWITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CN=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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